Cas no 1704064-20-9 ((2-Ethoxy-3-methylphenyl)boronic acid)
(2-Ethoxy-3-methylphenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (2-ethoxy-3-methylphenyl)boronic acid
- 2-Ethoxy-3-methylphenylboronic acid
- AM88417
- FCH3160828
- (2-Ethoxy-3-methylphenyl)boronic acid
-
- MDL: MFCD28384208
- Inchi: 1S/C9H13BO3/c1-3-13-9-7(2)5-4-6-8(9)10(11)12/h4-6,11-12H,3H2,1-2H3
- InChI Key: ADTILJSFJHWHES-UHFFFAOYSA-N
- SMILES: O(CC)C1C(B(O)O)=CC=CC=1C
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 152
- Topological Polar Surface Area: 49.7
(2-Ethoxy-3-methylphenyl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E856040-500mg |
(2-Ethoxy-3-methylphenyl)boronic acid |
1704064-20-9 | 98% | 500mg |
¥3,341.00 | 2022-01-11 | |
| abcr | AB484276-250 mg |
2-Ethoxy-3-methylphenylboronic acid |
1704064-20-9 | 250MG |
€660.70 | 2023-04-20 | ||
| abcr | AB484276-100mg |
2-Ethoxy-3-methylphenylboronic acid; . |
1704064-20-9 | 100mg |
€357.80 | 2024-08-02 | ||
| abcr | AB484276-250mg |
2-Ethoxy-3-methylphenylboronic acid; . |
1704064-20-9 | 250mg |
€556.00 | 2025-03-19 | ||
| Ambeed | A387005-1g |
(2-Ethoxy-3-methylphenyl)boronic acid |
1704064-20-9 | 98% | 1g |
$886.0 | 2024-04-23 | |
| 1PlusChem | 1P01FGHM-100mg |
(2-Ethoxy-3-methylphenyl)boronic acid |
1704064-20-9 | 95% | 100mg |
$249.00 | 2024-06-19 | |
| 1PlusChem | 1P01FGHM-250mg |
(2-Ethoxy-3-methylphenyl)boronic acid |
1704064-20-9 | 95% | 250mg |
$475.00 | 2024-06-19 | |
| 1PlusChem | 1P01FGHM-1g |
(2-Ethoxy-3-methylphenyl)boronic acid |
1704064-20-9 | 95% | 1g |
$1133.00 | 2024-06-19 | |
| A2B Chem LLC | AY00026-100mg |
(2-Ethoxy-3-methylphenyl)boronic acid |
1704064-20-9 | 95% | 100mg |
$217.00 | 2024-04-20 | |
| A2B Chem LLC | AY00026-250mg |
(2-Ethoxy-3-methylphenyl)boronic acid |
1704064-20-9 | 95% | 250mg |
$408.00 | 2024-04-20 |
(2-Ethoxy-3-methylphenyl)boronic acid Suppliers
(2-Ethoxy-3-methylphenyl)boronic acid Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on (2-Ethoxy-3-methylphenyl)boronic acid
(2-Ethoxy-3-methylphenyl)boronic acid (CAS No. 1704064-20-9): An Overview and Recent Advances in Its Applications
(2-Ethoxy-3-methylphenyl)boronic acid (CAS No. 1704064-20-9) is a versatile organic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound belongs to the class of boronic acids, which are known for their reactivity and utility in synthetic transformations.
The structure of (2-Ethoxy-3-methylphenyl)boronic acid consists of a phenyl ring substituted with an ethoxy group at the 2-position and a methyl group at the 3-position, with a boronic acid functional group attached to the phenyl ring. This specific arrangement of substituents imparts unique electronic and steric properties to the molecule, making it a valuable building block in organic synthesis.
One of the key applications of (2-Ethoxy-3-methylphenyl)boronic acid is in the field of Suzuki-Miyaura coupling reactions. These reactions are widely used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. The boronic acid functional group in (2-Ethoxy-3-methylphenyl)boronic acid can efficiently couple with various halides and pseudohalides under palladium catalysis, leading to the formation of new carbon-carbon bonds. This versatility makes it an essential reagent in the synthesis of complex molecules with diverse functionalities.
Recent studies have highlighted the importance of (2-Ethoxy-3-methylphenyl)boronic acid in the development of novel therapeutic agents. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer activities. The ethoxy and methyl substituents on the phenyl ring contribute to enhanced bioavailability and reduced toxicity, making these derivatives promising candidates for further drug development.
In addition to its medicinal applications, (2-Ethoxy-3-methylphenyl)boronic acid has found use in materials science, particularly in the synthesis of advanced polymers and functional materials. The boronic acid group can participate in dynamic covalent bond formation, enabling the creation of self-healing materials and stimuli-responsive systems. These materials have potential applications in areas such as coatings, adhesives, and biomedical devices.
The synthetic accessibility of (2-Ethoxy-3-methylphenyl)boronic acid has also been a subject of recent research. Several efficient synthetic routes have been developed to produce this compound on both laboratory and industrial scales. One notable method involves the boronation of 2-ethoxy-3-methylbenzene using a transition metal catalyst, followed by hydrolysis to form the boronic acid. This process is characterized by high yields and good selectivity, making it suitable for large-scale production.
Safety considerations are an important aspect when handling (2-Ethoxy-3-methylphenyl)boronic acid. While it is generally considered safe under proper handling conditions, precautions should be taken to avoid exposure to skin and eyes, as well as inhalation of vapors. It is recommended to store this compound in a cool, dry place away from incompatible substances such as strong oxidizers.
In conclusion, (2-Ethoxy-3-methylphenyl)boronic acid (CAS No. 1704064-20-9) is a highly versatile compound with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. Its unique chemical properties make it an indispensable reagent in modern research laboratories and industrial settings. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in various scientific disciplines.
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